![molecular formula C25H19ClN4O3 B2428782 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate CAS No. 1251695-41-6](/img/no-structure.png)

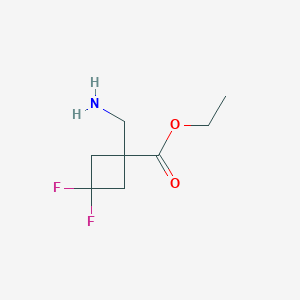

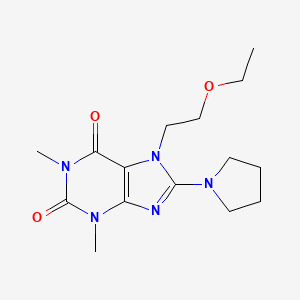

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

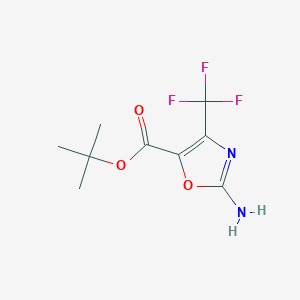

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic compound used in scientific experiments to determine its biological properties and potential implications in various fields . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .

Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This material is used to produce 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this compound .Applications De Recherche Scientifique

Anticancer Applications

Piperidine derivatives, including Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new anticancer drugs .

Antiviral Applications

These compounds have also been explored for their antiviral properties . They could potentially be used in the treatment of various viral infections, contributing to the development of new antiviral medications .

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique chemical structure could be leveraged to develop more effective antimalarial drugs .

Antimicrobial and Antifungal Applications

These compounds have been found to have antimicrobial and antifungal properties . They could potentially be used in the development of new drugs to treat various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have also been explored for their potential use in the treatment of hypertension . They could contribute to the development of new antihypertensive medications .

Analgesic and Anti-inflammatory Applications

These compounds have shown potential as analgesic and anti-inflammatory agents . They could potentially be used in the development of new drugs to manage pain and inflammation .

Anti-Alzheimer Applications

Piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They could contribute to the development of new drugs to treat this neurodegenerative disorder .

Antipsychotic Applications

Lastly, these compounds have shown potential as antipsychotic agents . They could potentially be used in the development of new drugs to treat various psychiatric disorders .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves the reaction of 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid with ethyl 3-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.", "Starting Materials": [ "4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid", "ethyl 3-amino benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid is reacted with ethyl 3-amino benzoate in the presence of DCC and DMAP to form the intermediate ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate.", "Step 2: The intermediate is then treated with benzoyl chloride to form the final product Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate." ] } | |

Numéro CAS |

1251695-41-6 |

Formule moléculaire |

C25H19ClN4O3 |

Poids moléculaire |

458.9 |

Nom IUPAC |

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |

Clé InChI |

SFFCITISJJIWHN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)